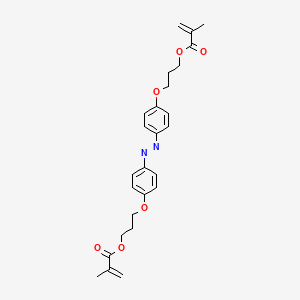
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate): is a complex organic compound with the molecular formula C26H30N2O6 and a molecular weight of 466.53 g/mol . This compound is characterized by its diazene and phenylene groups, which are linked through oxy and propane-diyl bridges, and terminated with methylacrylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves multiple steps, typically starting with the preparation of the diazene-1,2-diylbis(4,1-phenylene) core. This core is then reacted with oxy and propane-3,1-diyl groups under controlled conditions to form the intermediate compound. Finally, the intermediate is esterified with 2-methylacrylate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene and phenylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced diazene groups.
Substitution: Phenylene derivatives with various substituents such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its diazene and phenylene groups can interact with proteins and nucleic acids, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure may allow for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In industry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .
Wirkmechanismus
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The phenylene groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(butane-4,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(pentane-5,1-diyl) bis(2-methylacrylate)
Uniqueness: The uniqueness of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) lies in its specific combination of diazene, phenylene, and methylacrylate groups. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C26H30N2O6 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
3-[4-[[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]diazenyl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H30N2O6/c1-19(2)25(29)33-17-5-15-31-23-11-7-21(8-12-23)27-28-22-9-13-24(14-10-22)32-16-6-18-34-26(30)20(3)4/h7-14H,1,3,5-6,15-18H2,2,4H3 |
InChI-Schlüssel |
FCIKBXHQQBRICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


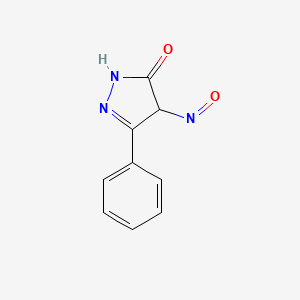
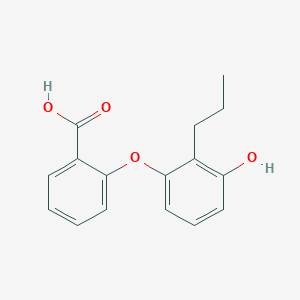
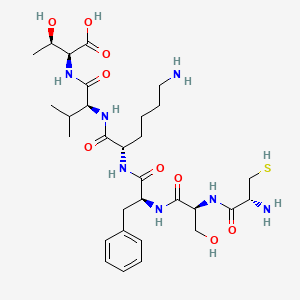
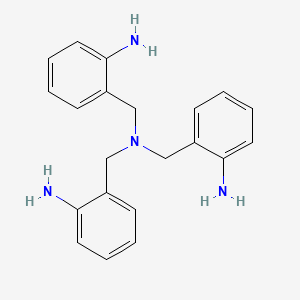
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
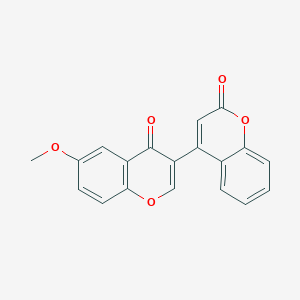
![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
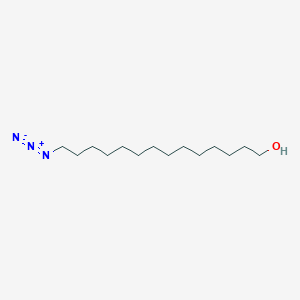
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
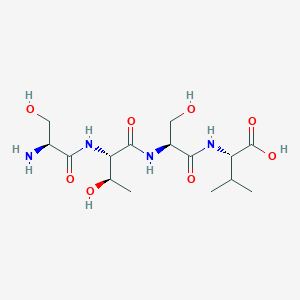


![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
